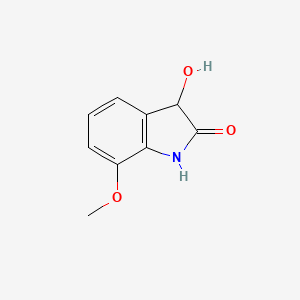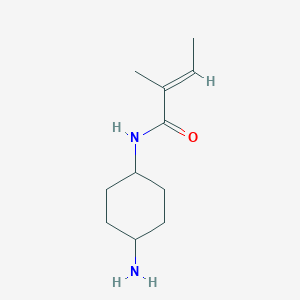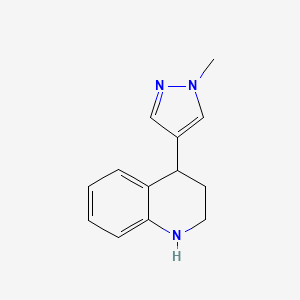![molecular formula C10H17BrO B13158871 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane is an organic compound characterized by a cyclobutyl ring substituted with a bromomethyl group and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane typically involves the bromination of a cyclobutylmethyl precursor followed by cyclization to form the oxolane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The cyclization step may require acidic or basic conditions depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutylmethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of cyclobutylmethyl derivatives.
Applications De Recherche Scientifique
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the oxolane ring provides structural stability. The compound’s interactions with molecular targets and pathways depend on the specific functional groups introduced during chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane
- 3-{[1-(Iodomethyl)cyclobutyl]methyl}oxolane
- 3-{[1-(Hydroxymethyl)cyclobutyl]methyl}oxolane
Uniqueness
3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
3-[[1-(bromomethyl)cyclobutyl]methyl]oxolane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h9H,1-8H2 |
Clé InChI |
VMSJSEZFYKQLET-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2CCOC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



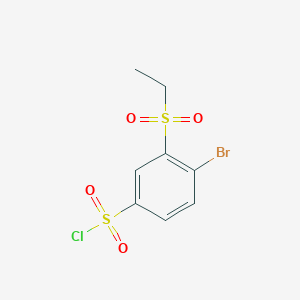
![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)
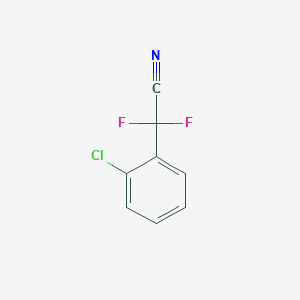
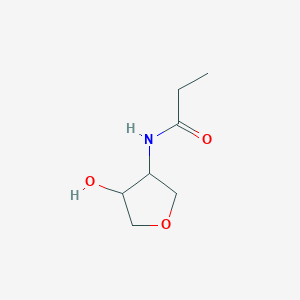
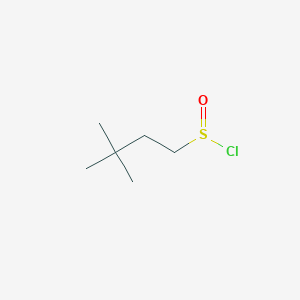
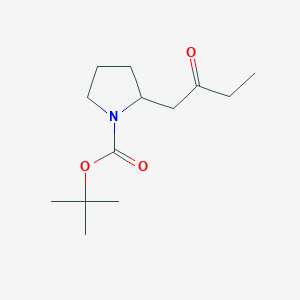

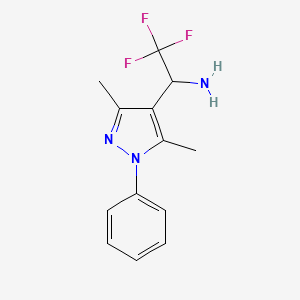
![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)
